5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid is a complex organic compound with the molecular formula C35H45NO6 and a molecular weight of 575.735 g/mol This compound is known for its unique structural features, which include a long hexadecyl chain, a naphthyl group, and an isophthalic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyl Carbonyl Intermediate: The initial step involves the reaction of 1-hydroxy-2-naphthoic acid with a suitable reagent to form the naphthyl carbonyl intermediate.
Attachment of the Hexadecyl Chain: The hexadecyl chain is introduced through a nucleophilic substitution reaction, where the naphthyl carbonyl intermediate reacts with hexadecylamine.
Formation of the Isophthalic Acid Derivative: The final step involves the reaction of the hexadecyl-naphthyl intermediate with isophthalic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-[Hexadecyl[(1-hydroxy-2-naphthyl)carbonyl]amino]isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexadecyl or naph
Eigenschaften
CAS-Nummer |
16868-55-6 |
---|---|
Molekularformel |
C35H45NO6 |
Molekulargewicht |
575.7 g/mol |
IUPAC-Name |
5-[hexadecyl-(1-hydroxynaphthalene-2-carbonyl)amino]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C35H45NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-36(29-24-27(34(39)40)23-28(25-29)35(41)42)33(38)31-21-20-26-18-15-16-19-30(26)32(31)37/h15-16,18-21,23-25,37H,2-14,17,22H2,1H3,(H,39,40)(H,41,42) |
InChI-Schlüssel |
BDMSVJPUZFZQNO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN(C1=CC(=CC(=C1)C(=O)O)C(=O)O)C(=O)C2=C(C3=CC=CC=C3C=C2)O |
Key on ui other cas no. |
16868-55-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.